molecular formula C8H8ClNS B13103699 N-(3-Chlorophenyl)ethanethioamide

N-(3-Chlorophenyl)ethanethioamide

Cat. No.: B13103699
M. Wt: 185.67 g/mol
InChI Key: BRYQQGRGBHZNOA-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)ethanethioamide is a chemical compound with the molecular formula C8H8ClNS It is characterized by the presence of a chlorophenyl group attached to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)ethanethioamide typically involves the reaction of 3-chloroaniline with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)ethanethioamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the thioamide group into a sulfonamide group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonamide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)ethanethioamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)ethanethioamide
  • N-(2-Chlorophenyl)ethanethioamide
  • N-(3-Bromophenyl)ethanethioamide

Uniqueness

N-(3-Chlorophenyl)ethanethioamide is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

Molecular Formula

C8H8ClNS

Molecular Weight

185.67 g/mol

IUPAC Name

N-(3-chlorophenyl)ethanethioamide

InChI

InChI=1S/C8H8ClNS/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)

InChI Key

BRYQQGRGBHZNOA-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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